molecular formula C9H8F3NO B12445500 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12445500
M. Wt: 203.16 g/mol
InChI Key: UKBUXSRZJBFGMN-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzotrifluoride with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
  • 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Comparison: 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, distinguishing it from similar compounds. For example, the position of the trifluoromethyl group can significantly affect the compound’s ability to interact with biological targets, making it more or less effective in certain applications .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(13)4-8(7)9(10,11)12/h2-4H,13H2,1H3

InChI Key

UKBUXSRZJBFGMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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